1,10-Decanediol diacrylate

Description

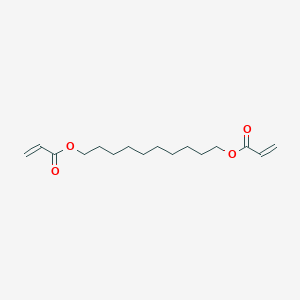

Structure

3D Structure

Properties

IUPAC Name |

10-prop-2-enoyloxydecyl prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H26O4/c1-3-15(17)19-13-11-9-7-5-6-8-10-12-14-20-16(18)4-2/h3-4H,1-2,5-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNJVKIVSXGYBD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)OCCCCCCCCCCOC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H26O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25101-21-7 | |

| Record name | 2-Propenoic acid, 1,1′-(1,10-decanediyl) ester, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25101-21-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID40893231 | |

| Record name | 1,10-Decanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

13048-34-5 | |

| Record name | 1,10-Decanediol, diacrylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13048-34-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048345 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 1,1'-(1,10-decanediyl) ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,10-Decanediyl diacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40893231 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,10-decanediyl diacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.642 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 1,10-Decanediol Diacrylate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,10-Decanediol diacrylate (DDDA) is a difunctional monomer that has garnered significant attention across various scientific and industrial sectors, including polymer chemistry, materials science, and biomedical engineering. Its unique molecular structure, characterized by a flexible ten-carbon aliphatic chain capped with two reactive acrylate groups, imparts a desirable combination of properties such as low odor, high reactivity, and the ability to form flexible yet durable crosslinked polymers.[1] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and characterization, and an exploration of its applications, with a particular focus on its relevance to drug development and biomedical research.

Chemical and Physical Properties

This compound is a viscous liquid at room temperature.[1] Its long aliphatic backbone contributes to its hydrophobic nature, which is a key attribute in applications requiring moisture resistance.[1] A summary of its core chemical and physical properties is presented in the tables below.

Table 1: General Chemical Properties

| Property | Value | Reference(s) |

| CAS Number | 13048-34-5 | [1] |

| Molecular Formula | C₁₆H₂₆O₄ | [2] |

| Molecular Weight | 282.38 g/mol | [2] |

| IUPAC Name | 10-prop-2-enoyloxydecyl prop-2-enoate | [1] |

| Synonyms | Decamethylene glycol diacrylate, 1,10-Bis(acryloyloxy)decane | [3] |

| SMILES | C=CC(=O)OCCCCCCCCCCOC(=O)C=C | [1] |

| InChI Key | RHNJVKIVSXGYBD-UHFFFAOYSA-N | [1] |

Table 2: Physical and Spectroscopic Properties

| Property | Value | Reference(s) |

| Appearance | Clear liquid | [3] |

| Boiling Point | 180-181 °C @ 1-2 Torr | [3] |

| Density | 0.98 g/mL | [3] |

| Refractive Index | 1.4570-1.4620 | [3] |

| Solubility | Insoluble in water; Soluble in alcohol and petroleum ether. | [4] |

| Flash Point | >110 °C | [3] |

| Glass Transition Temperature (Tg) of Polymer | 91 °C | [1] |

Synthesis and Characterization

The most common method for synthesizing this compound is through the esterification of 1,10-decanediol with acrylic acid or its derivatives.[1] An alternative route is transesterification.[5]

Experimental Protocol: Synthesis of this compound via Esterification

This protocol describes a typical laboratory-scale synthesis of this compound from 1,10-decanediol and acryloyl chloride.

Materials:

-

1,10-Decanediol

-

Acryloyl chloride

-

Triethylamine (or other suitable base)

-

Anhydrous dichloromethane (DCM)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a clean, dry round-bottom flask, dissolve 1,10-decanediol and triethylamine in anhydrous DCM.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add acryloyl chloride dropwise to the cooled solution using a dropping funnel. An exothermic reaction is expected. Maintain the temperature below 10 °C during the addition.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to obtain the crude product.

-

Purify the crude this compound using column chromatography on silica gel.

Synthesis workflow for this compound.

Characterization Protocols

NMR spectroscopy is used to confirm the molecular structure of the synthesized this compound.

Procedure:

-

Prepare a sample by dissolving 5-10 mg of the purified product in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean 5 mm NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.

-

Process the spectra to identify characteristic peaks corresponding to the acrylate and decanediol moieties.

FTIR spectroscopy is employed to identify the functional groups present in the molecule.

Procedure:

-

For a liquid sample, a small drop can be placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Alternatively, an Attenuated Total Reflectance (ATR)-FTIR accessory can be used by placing a drop of the sample directly on the ATR crystal.

-

Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

-

Identify characteristic absorption bands, such as the C=O stretch of the ester and the C=C stretch of the acrylate group.[6][7]

Applications in Research and Drug Development

The unique properties of this compound make it a valuable component in various biomedical applications, particularly in the development of drug delivery systems and biocompatible materials.[1]

Biocompatibility and Use in Biomedical Polymers

Polymers synthesized from this compound have demonstrated good biocompatibility, with studies showing minimal cytotoxicity and good tissue compatibility.[1] The hydrophobic nature of the decanediol chain contributes to reduced water absorption, enhancing the long-term stability of these materials in biological environments.[1] This makes them suitable for applications such as dental composites and tissue engineering scaffolds.[1][8]

Drug Delivery Systems

This compound is utilized in the formation of hydrogels and polymeric microparticles for controlled drug release.[1][9] The crosslinked polymer network can be tailored to control the diffusion and release kinetics of encapsulated therapeutic agents.[8] The flexibility imparted by the long aliphatic chain can be advantageous in creating drug delivery vehicles that can conform to biological tissues.

Conceptual workflow of DDDA in drug delivery systems.

Safety and Handling

This compound is known to cause skin and eye irritation.[1] It is also a potential skin sensitizer.[1] Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood to avoid inhalation of vapors.[1]

Conclusion

This compound is a versatile monomer with a unique set of properties that make it highly valuable in materials science and biomedical research. Its ability to form flexible, hydrophobic, and biocompatible polymers has led to its use in a range of applications, from industrial coatings to advanced drug delivery systems. The detailed protocols and data presented in this guide are intended to support researchers and professionals in harnessing the potential of this important chemical compound.

References

- 1. Buy this compound | 13048-34-5 [smolecule.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 1,10-Decanediol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. 1,10-Decanediol dimethacrylate | 6701-13-9 | Benchchem [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

1,10-Decanediol diacrylate CAS number

An In-depth Technical Guide to 1,10-Decanediol Diacrylate

This technical guide provides a comprehensive overview of this compound (DDDA), a versatile difunctional monomer, with a focus on its chemical properties, synthesis, and applications relevant to researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a long-chain, hydrophobic diacrylate monomer.[3] Its structure, featuring two terminal acrylate groups linked by a flexible ten-carbon aliphatic chain, allows it to form durable and flexible crosslinked polymer networks.[3] It is typically a clear, viscous liquid with a low odor.[1]

Identifiers and General Properties

| Property | Value |

| IUPAC Name | 10-prop-2-enoyloxydecyl prop-2-enoate[1] |

| Synonyms | Decamethylene glycol diacrylate, 1,10-Bis(acryloyloxy)decane[2][4] |

| CAS Number | 13048-34-5[1][2] |

| Molecular Formula | C₁₆H₂₆O₄[1][2] |

| Molecular Weight | 282.37 g/mol [1] |

| Appearance | Clear, colorless to almost colorless liquid[1] |

Physicochemical Data

| Property | Value |

| Density | 0.98 g/cm³ |

| Boiling Point | 180-181 °C @ 1-2 Torr[2] |

| Flash Point | >110 °C[2] |

| Refractive Index | 1.4570-1.4620[2] |

| Purity (typical) | >90.0% (by Gas Chromatography)[4] |

Synthesis and Polymerization

The primary method for synthesizing this compound is through the esterification of 1,10-decanediol with acrylic acid or its derivatives. This reaction is typically catalyzed by an acid and requires heat.[1] Transesterification is another viable method.[1]

The bifunctional nature of DDDA allows it to undergo chain-growth polymerization, typically via free-radical mechanisms, to form crosslinked polymer networks.[1]

Caption: General synthesis workflow for this compound.

Experimental Protocols

Synthesis of 1,10-Decanediol (Precursor)

A common method for producing the precursor, 1,10-decanediol, is the reduction of sebacic acid or its esters.[5] The following protocol is based on the reduction of dimethyl sebacate using sodium borohydride, which is known for its high yield.[5][6]

Materials:

-

Dimethyl sebacate

-

Anhydrous ethanol

-

Sodium borohydride (NaBH₄)

-

Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Dissolve dimethyl sebacate in anhydrous ethanol within a round-bottom flask equipped with a magnetic stirrer.[6]

-

Catalyst Addition: Add cerium(III) chloride heptahydrate to the solution and stir until dispersed.[6]

-

Reducing Agent Addition: Slowly add sodium borohydride to the mixture in portions. The reaction may be exothermic, so controlled addition is crucial.[6]

-

Reaction: Stir the mixture at room temperature. A reaction time of 24 hours is often suggested for optimal yield.[6]

-

Workup: Remove the ethanol under reduced pressure. Extract the remaining aqueous residue with ethyl acetate.[5]

-

Drying and Filtration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.[5]

-

Purification: Evaporate the solvent from the filtrate to obtain the crude 1,10-decanediol. Further purification can be achieved by recrystallization from a suitable solvent like dry ethylene dichloride to yield a pure white solid.[6][7]

Applications in Research and Drug Development

DDDA's biocompatibility, low toxicity, and ability to form flexible, hydrophobic polymer networks make it a valuable material for biomedical applications, particularly in drug delivery and tissue engineering.[1]

Hydrogel Formation for Drug Delivery

DDDA is a key crosslinking agent in the synthesis of hydrogels.[1] These three-dimensional polymer networks can absorb large amounts of water and are used as scaffolds for tissue engineering and as matrices for the controlled release of therapeutic agents.[1] In hydrogel formulations for biomedical use, DDDA typically constitutes 10-50% of the monomer content.[1]

Caption: Role of DDDA in forming a drug-loaded hydrogel network.

Other Key Applications

-

Tissue Engineering: The flexible and biocompatible scaffolds formed from DDDA-crosslinked polymers are used to support cell growth and tissue regeneration.[1]

-

Dental Composites: It is used in dental resins to improve durability, flexibility, and wear resistance.[7][8][9]

-

Coatings and Adhesives: DDDA provides excellent adhesion, moisture resistance, and flexibility to coatings and adhesive formulations.[1][8] In adhesives, it may comprise 15-30% of the formulation by weight.[1]

-

3D Printing: It serves as a key resin component in UV-curable systems for additive manufacturing, enabling the creation of high-resolution parts with superior mechanical properties.[3]

Safety and Handling

This compound requires careful handling due to its potential health effects.

Hazard Summary:

-

Skin Contact: May cause skin irritation and allergic skin reactions (H315, H317).[1][2][10] Contaminated work clothing should not be allowed out of the workplace.[10]

-

Eye Contact: Can cause serious eye damage.[1]

-

Inhalation: Vapors may lead to respiratory irritation.[1]

-

Environmental: Very toxic to aquatic life with long-lasting effects (H400, H410).[10] Avoid release to the environment.[10]

Handling and Storage:

-

Wear appropriate personal protective equipment (gloves, eye protection).[10]

-

Store in a cool, dry place below 15°C, protected from light and heat to prevent premature polymerization.[1]

-

Products are often supplied with stabilizers like hydroquinone (HQ) or MEHQ to inhibit polymerization during storage.[4][11]

References

- 1. Buy this compound | 13048-34-5 [smolecule.com]

- 2. echemi.com [echemi.com]

- 3. This compound|High-Performance Crosslinker [benchchem.com]

- 4. 1,10-Bis(acryloyloxy)decane | 13048-34-5 | TCI AMERICA [tcichemicals.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. 1,10-Decanediol | 112-47-0 [chemicalbook.com]

- 8. polysciences.com [polysciences.com]

- 9. 1,10-Decanediol, 98% (112-47-0) - 1,10-Decanediol, 98% Manufacturer, Supplier, India, China | Otto Chemie Pvt Ltd [ottokemi.com]

- 10. echemi.com [echemi.com]

- 11. 1,10-Decanediol dimethacrylate 6701-13-9 [sigmaaldrich.com]

An In-depth Technical Guide to 1,10-Decanediol Diacrylate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,10-decanediol diacrylate, a versatile difunctional monomer with significant applications in polymer science, particularly in the development of biomaterials for drug delivery and tissue engineering. This document details its physicochemical properties, synthesis and polymerization protocols, and its role in creating advanced drug delivery systems.

Core Properties of this compound

This compound (DDDA) is an organic compound notable for its two acrylate functional groups, which allow it to act as a crosslinker in polymerization reactions. Its long, flexible ten-carbon chain imparts unique properties to the resulting polymers, such as enhanced toughness and hydrophobicity.

Physicochemical and Identification Data

The fundamental properties of this compound are summarized in the table below, providing key data for researchers and developers.

| Property | Value |

| Molecular Weight | 282.37 g/mol |

| Molecular Formula | C₁₆H₂₆O₄ |

| CAS Number | 13048-34-5 |

| Appearance | Clear, viscous liquid |

| Boiling Point | 180-181 °C @ 1-2 Torr |

| Density | 0.98 g/cm³ |

| Refractive Index | 1.4570 - 1.4620 |

| Solubility | Insoluble in water; Soluble in alcohol |

Synthesis and Polymerization

The synthesis of this compound is typically achieved through the esterification of its precursor, 1,10-decanediol. The subsequent polymerization of the diacrylate monomer is a critical step in the formation of crosslinked polymer networks for various applications.

Synthesis of this compound

The following diagram illustrates a typical workflow for the synthesis of this compound from its diol precursor.

Caption: A generalized workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound via Esterification

This protocol details the synthesis of this compound from 1,10-decanediol and acryloyl chloride.

Materials:

-

1,10-Decanediol

-

Acryloyl chloride

-

Triethylamine (or other suitable base)

-

Anhydrous dichloromethane (or other suitable solvent)

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 1,10-decanediol and triethylamine in anhydrous dichloromethane.

-

Cool the mixture in an ice bath.

-

Slowly add acryloyl chloride dropwise to the cooled solution while stirring.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.

-

Quench the reaction by adding water.

-

Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product, if necessary, by column chromatography.

Applications in Drug Delivery

This compound is a valuable component in the fabrication of hydrogels for controlled drug delivery. Its ability to form crosslinked networks upon polymerization allows for the entrapment and subsequent release of therapeutic agents. Photopolymerization is a common technique used to form these hydrogel networks.

Preparation of Drug-Loaded Hydrogels via Photopolymerization

The following diagram outlines a typical experimental workflow for the preparation of drug-loaded hydrogels using this compound as a crosslinker.

Caption: Workflow for preparing a drug-loaded hydrogel using photopolymerization.

Experimental Protocol: Photopolymerization of a Drug-Loaded Hydrogel

This protocol describes the preparation of a hydrogel containing a model drug, using this compound as a crosslinking agent.[1]

Materials:

-

Primary monomer (e.g., Poly(ethylene glycol) monomethyl ether methacrylate)

-

This compound (crosslinker)

-

Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone)

-

Model drug

-

Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

-

Preparation of the Precursor Solution:

-

Dissolve the primary monomer, this compound, and the photoinitiator in a suitable solvent (e.g., a mixture of water and ethanol).

-

Add the desired amount of the model drug to the solution and mix until fully dissolved.

-

-

Molding and Polymerization:

-

Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., between two glass plates with a spacer).

-

Expose the mold to a UV light source (e.g., 365 nm) for a sufficient time to ensure complete polymerization. The exposure time will depend on the photoinitiator concentration and the intensity of the UV source.

-

-

Purification and Swelling:

-

Carefully remove the polymerized hydrogel from the mold.

-

Immerse the hydrogel in PBS (pH 7.4) to wash away any unreacted monomers, photoinitiator, and non-encapsulated drug. The hydrogel will also swell to its equilibrium state.

-

Replace the PBS solution periodically until the washing is complete.

-

-

Characterization:

-

The drug release profile can be determined by placing the hydrogel in a known volume of PBS and measuring the concentration of the released drug over time using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).

-

Conclusion

This compound is a key building block for the development of advanced polymer networks. Its defined molecular weight and versatile reactivity make it an excellent candidate for creating biocompatible and biodegradable materials for controlled drug delivery and other biomedical applications. The protocols and data provided in this guide offer a solid foundation for researchers and scientists working in this exciting field.

References

An In-depth Technical Guide to the Synthesis of 1,10-Decanediol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Decanediol diacrylate (DDDA) is a versatile difunctional monomer utilized in a variety of applications, including the formulation of flexible dental materials, radiation-curable coatings, and as a cross-linking agent in the synthesis of polymers for biomedical applications such as hydrogels for drug delivery and tissue engineering.[1] Its long, hydrophobic ten-carbon chain imparts flexibility and moisture resistance to the resulting polymers. This technical guide provides a detailed overview of the primary synthesis methods for this compound: direct esterification, transesterification, and enzymatic synthesis. This document furnishes detailed experimental protocols, comparative quantitative data, and visual representations of the synthetic workflows to aid researchers in the selection and implementation of the most suitable method for their specific application.

Introduction

This compound is an acrylate monomer characterized by two acrylate functional groups at the termini of a linear ten-carbon aliphatic chain. This structure allows for its participation in chain-growth polymerization, leading to the formation of cross-linked polymer networks.[1] The flexibility of the decanediol backbone is a key feature that influences the properties of the resulting polymers, making it a valuable component in the development of advanced materials. The synthesis of DDDA primarily involves the formation of ester linkages between 1,10-decanediol and acrylic acid or its derivatives. The choice of synthetic route can impact yield, purity, and the overall environmental footprint of the process.

Synthesis Methodologies

The principal methods for the synthesis of this compound are direct esterification, transesterification, and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of reaction conditions, catalyst requirements, and byproduct formation.

Direct Esterification

Direct esterification is the most common method for synthesizing this compound.[1] This reaction involves the direct condensation of 1,10-decanediol with acrylic acid, typically in the presence of an acid catalyst and a polymerization inhibitor, with the removal of water to drive the reaction to completion.

This protocol is adapted from a similar synthesis of 1,6-hexanediol diacrylate and is applicable for the synthesis of this compound.

Materials:

-

1,10-Decanediol (1 mole)

-

Acrylic Acid (2.2 moles)

-

p-Toluenesulfonic acid (0.05 moles)

-

Hydroquinone (500 ppm)

-

Toluene (as azeotropic solvent)

Equipment:

-

Reaction kettle equipped with a mechanical stirrer, thermometer, Dean-Stark trap, and reflux condenser.

-

Heating mantle.

-

Vacuum source.

Procedure:

-

To the reaction kettle, add 1,10-decanediol, acrylic acid, p-toluenesulfonic acid, hydroquinone, and toluene.

-

Commence stirring and begin heating the mixture.

-

Heat the reaction mixture to the reflux temperature of toluene (approximately 110-120°C) and collect the water-toluene azeotrope in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected, which typically takes 6-10 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acidic catalyst, followed by washing with brine.

-

Dry the organic phase over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation.

Transesterification

Transesterification offers an alternative route to this compound, involving the reaction of 1,10-decanediol with an acrylate ester, such as methyl acrylate or ethyl acrylate, in the presence of a suitable catalyst. This method can provide more controlled synthesis conditions.[1]

This protocol is based on the transesterification of methyl methacrylate with 1,6-hexanediol and can be adapted for this compound.

Materials:

-

1,10-Decanediol (1 mole)

-

Methyl Acrylate (2.5 moles)

-

Dimethyltin dichloride (as a 50% solution in methanol, 0.02 moles)

-

Sodium methoxide (as a 25% solution in methanol, 0.01 moles)

-

Polymerization inhibitor (e.g., hydroquinone, 500 ppm)

-

Heptane (as azeotropic solvent)

Equipment:

-

Flask equipped with a mechanical stirrer, thermometer, distillation column, and condenser.

-

Heating mantle.

Procedure:

-

Charge the flask with 1,10-decanediol, methyl acrylate, polymerization inhibitor, heptane, the dimethyltin dichloride solution, and the sodium methoxide solution.

-

Heat the mixture to reflux. The methanol produced during the reaction will form an azeotrope with heptane and be removed by distillation.

-

Continue the reaction for several hours, monitoring the removal of methanol to gauge the reaction progress.

-

Once the reaction is complete (indicated by the cessation of methanol distillation), cool the reaction mixture.

-

The catalyst can be removed by washing or filtration.

-

Remove the solvent and excess methyl acrylate under reduced pressure to obtain the crude this compound.

-

Purify the product by vacuum distillation.

Enzymatic Synthesis

Enzymatic synthesis is a greener alternative that utilizes lipases as biocatalysts. This method proceeds under milder reaction conditions and offers high selectivity, minimizing byproduct formation.

This protocol is based on the enzymatic synthesis of other diesters of 1,10-decanediol and general procedures for lipase-catalyzed esterification.

Materials:

-

1,10-Decanediol (1 mole)

-

Divinyl Adipate (as acyl donor, 2 moles)

-

Immobilized Candida antarctica Lipase B (CALB, e.g., Novozym® 435) (10% by weight of total monomers)

-

Anhydrous toluene (solvent)

-

Molecular sieves

Equipment:

-

Schlenk flask equipped with a magnetic stirrer.

-

Heating mantle or oil bath.

-

Inert gas supply (Nitrogen or Argon).

Procedure:

-

In a dry Schlenk flask, combine 1,10-decanediol and divinyl adipate.

-

Add anhydrous toluene to dissolve the monomers (e.g., to a concentration of 0.5 M).

-

Add immobilized CALB and a small amount of molecular sieves to the flask to maintain anhydrous conditions.

-

Seal the flask and purge with an inert gas for 10-15 minutes.

-

Place the flask on the magnetic stirrer with heating.

-

Heat the reaction mixture to a temperature of 60-80°C with continuous stirring.

-

The polymerization is typically carried out for 24-72 hours.

-

After the reaction, the enzyme can be recovered by filtration for reuse.

-

The solvent is removed under reduced pressure to yield the product.

-

The product can be purified by washing with a non-solvent (e.g., cold methanol) to remove unreacted monomers.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the different synthesis methods of this compound.

| Parameter | Direct Esterification | Transesterification | Enzymatic Synthesis |

| Reactants | 1,10-Decanediol, Acrylic Acid | 1,10-Decanediol, Methyl Acrylate | 1,10-Decanediol, Divinyl Adipate |

| Molar Ratio (Diol:Acrylate Source) | 1 : 2.2 | 1 : 2.5 | 1 : 2 |

| Catalyst | p-Toluenesulfonic acid | Dimethyltin dichloride, Sodium methoxide | Immobilized CALB |

| Catalyst Loading | ~5 mol% (relative to diol) | ~2 mol% (relative to diol) | ~10 wt% (of total monomers) |

| Solvent | Toluene | Heptane | Toluene |

| Temperature (°C) | 110 - 120 | Reflux | 60 - 80 |

| Reaction Time (hours) | 6 - 10 | 4 - 8 | 24 - 72 |

| Typical Yield | > 90% | > 95% | High |

| Byproducts | Water | Methanol | Vinyl Alcohol (tautomerizes to acetaldehyde) |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: Workflow for the Direct Esterification of 1,10-Decanediol.

References

An In-depth Technical Guide to the Esterification of 1,10-Decanediol with Acrylic Acid: Synthesis, Polymerization, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,10-decanediol diacrylate through the esterification of 1,10-decanediol with acrylic acid. It details the experimental protocols, reaction parameters, and characterization of the resulting monomer. Furthermore, this guide explores the applications of this compound in polymer science, with a particular focus on its use in the development of advanced drug delivery systems.

Introduction

This compound is a bifunctional monomer that serves as a valuable crosslinking agent in the synthesis of polymers.[1] Its long, flexible ten-carbon aliphatic chain imparts hydrophobicity and flexibility to the resulting polymer networks.[2] These properties, combined with the reactivity of the terminal acrylate groups, make it a versatile building block for materials with tailored properties for a range of applications, including coatings, adhesives, and, notably, biomedical devices and drug delivery systems.[2][3] In the pharmaceutical and biomedical fields, polymers derived from this compound are explored for their potential in creating biodegradable and biocompatible hydrogels and microparticles for the controlled release of therapeutic agents.[4]

Synthesis of 1,10-Decanediol and its Diacrylate

The synthesis of this compound is typically achieved through the direct esterification of 1,10-decanediol with acrylic acid. The precursor, 1,10-decanediol, can be synthesized via several routes, most commonly through the reduction of sebacic acid or its esters.[2][5]

Synthesis of 1,10-Decanediol

Several methods have been established for the synthesis of 1,10-decanediol, with high yields being a primary objective.

Caption: General Synthesis Pathway for 1,10-Decanediol.

Table 1: Comparison of Synthesis Methods for 1,10-Decanediol

| Starting Material | Reagents and Catalysts | Reaction Conditions | Yield (%) | Reference(s) |

| Dimethyl Sebacate | Sodium borohydride, Cerium(III) chloride, Ethanol | 1 day reaction | 93 | [2] |

| Diethyl Sebacate | Electrochemical reduction, Liquid ammonia | - | 95 | [2] |

| Sebacic Acid | Hydrogenation | High pressure (10.0-20.0 MPa) | up to 95 | [5] |

Esterification of 1,10-Decanediol with Acrylic Acid

The most common method for synthesizing this compound is the direct esterification of 1,10-decanediol with acrylic acid in the presence of an acid catalyst.[3]

Table 2: Reaction Parameters for the Esterification of 1,10-Decanediol with Acrylic Acid

| Catalyst | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference(s) |

| p-Toluenesulfonic acid | 2.6:1 (acrylic acid:pentaerythritol, similar diol) | 120 | 4 | 52 (for PEDA) | [6] |

| Sulfuric acid | 1:1 to 1:3 | 50-80 | - | 50-70 (for methyl acrylate) | [5] |

| Zirconia supported tungstophosphoric acid | - | - | - | >90 (for various acrylates) | [7] |

Experimental Protocols

Synthesis of 1,10-Decanediol via Reduction of Dimethyl Sebacate

This protocol is based on a high-yield synthesis method.[2]

Materials:

-

Dimethyl sebacate

-

Anhydrous ethanol

-

Sodium borohydride (NaBH₄)

-

Cerium(III) chloride (CeCl₃)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

In a round-bottom flask, dissolve dimethyl sebacate in anhydrous ethanol.

-

Add cerium(III) chloride to the solution and stir until dissolved.

-

Cool the mixture in an ice bath and slowly add sodium borohydride in portions.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 24 hours.

-

Quench the reaction by the slow addition of 1 M HCl.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent like dry ethylene dichloride to yield pure 1,10-decanediol.[5]

Esterification of 1,10-Decanediol with Acrylic Acid

This protocol describes a general procedure for the synthesis of this compound using an acid catalyst.

Materials:

-

1,10-Decanediol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)[6]

-

Hydroquinone (polymerization inhibitor)

-

Toluene (azeotropic solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Three-necked round-bottom flask

-

Dean-Stark apparatus

-

Reflux condenser

-

Heating mantle with temperature controller

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

To a three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add 1,10-decanediol, a molar excess of acrylic acid, a catalytic amount of p-toluenesulfonic acid, and a small amount of hydroquinone.

-

Add toluene to the flask to facilitate the azeotropic removal of water.

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or by measuring the amount of water collected.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the organic layer with a 5% sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the solution and remove the toluene and excess acrylic acid under reduced pressure.

Caption: Experimental Workflow for Synthesis and Characterization.

Characterization of this compound

The synthesized this compound should be characterized to confirm its structure and purity.

Table 3: Spectroscopic Data for Characterization

| Technique | Key Features and Expected Signals |

| ¹H NMR | Signals corresponding to the vinyl protons of the acrylate groups, the methylene protons adjacent to the ester oxygen, and the methylene protons of the decanediol backbone. |

| ¹³C NMR | Signals for the carbonyl carbon of the ester, the vinyl carbons, and the carbons of the aliphatic chain. Due to symmetry, fewer than 16 signals are expected.[8] |

| FT-IR | Characteristic absorption bands for the C=O stretching of the ester group, C=C stretching of the acrylate group, and C-H stretching of the aliphatic chain. |

| Mass Spec | The molecular ion peak corresponding to the molecular weight of this compound (282.38 g/mol ). |

Applications in Drug Development

This compound is a key monomer in the fabrication of crosslinked polymers for biomedical applications, particularly in drug delivery and tissue engineering.[1][2] The resulting polymers can be formulated into hydrogels, microparticles, and nanoparticles.[4]

Hydrogels for Controlled Drug Release

Hydrogels are three-dimensional polymer networks that can absorb large amounts of water.[3] The crosslinking density, which can be controlled by the concentration of this compound, influences the swelling behavior and the release rate of encapsulated drugs.[1] The release of drugs from these hydrogels is often diffusion-controlled, following Higuchi or Fickian diffusion kinetics.[9][10]

Table 4: Physicochemical Properties of 1,10-Decanediol Based Polyesters

| Co-monomer | Glass Transition Temp. (°C) | Melting Temp. (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Reference |

| Dimethyl terephthalate | - | 129.5 | - | - | [11] |

| 2,6-Naphthalene dicarboxylic acid | - | 167.1 | 36.8 | 224 | [11] |

Biocompatibility and Toxicology

For any material to be used in drug delivery, it must be biocompatible. Polymers based on 1,10-decanediol have been investigated for their biocompatibility. Studies have shown that these materials can exhibit minimal cytotoxicity and good tissue compatibility.[1] However, it is important to note that residual monomers can cause skin and eye irritation.[3] Therefore, thorough purification of the polymer is crucial.

Signaling Pathways in Drug Delivery Applications

While the polymer matrix of a drug delivery system is often designed to be inert, the controlled release of a therapeutic agent can influence various cellular signaling pathways to achieve a therapeutic effect. In the context of tissue engineering and inflammation, which are key areas for the application of this compound-based systems, several signaling pathways are of importance.

Caption: Hypothetical Drug Action on Signaling Pathways.

For instance, in wound healing and tissue regeneration, the released drug could modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in cell proliferation, differentiation, and inflammation.[12] Similarly, the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, crucial for tissue repair and fibrosis, could be a target.[13] By delivering growth factors or anti-inflammatory agents, these pathways can be manipulated to promote constructive tissue remodeling over scar formation.

Conclusion

The esterification of 1,10-decanediol with acrylic acid provides a versatile monomer for the synthesis of crosslinked polymers with tunable properties. These materials, particularly in the form of hydrogels, show significant promise in the field of drug development for creating sophisticated drug delivery systems. A thorough understanding of the synthesis, characterization, and biological interactions of these polymers is essential for their successful translation into clinical applications. Future research may focus on further enhancing the biocompatibility and biodegradability of these polymers and exploring their application in combination with various therapeutic agents to target specific signaling pathways for personalized medicine.

References

- 1. style | Graphviz [graphviz.org]

- 2. 1,10-Decanediol - Wikipedia [en.wikipedia.org]

- 3. Buy this compound | 13048-34-5 [smolecule.com]

- 4. youtube.com [youtube.com]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of 1,10-decanediol diacetate and 1-decanol acetate from furfural - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Node Attributes | Graphviz [graphviz.org]

- 9. Design, Characterization, and Release Kinetics of a Hybrid Hydrogel Drug Delivery System for Sustained Hormone Therapy [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. 1,10-Decanediol [webbook.nist.gov]

- 12. Wound healing and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Transesterification Synthesis of 1,10-Decanediol Diacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1,10-decanediol diacrylate (DDA) via transesterification. This method offers a viable alternative to direct esterification, often allowing for more controlled reaction conditions.[1] This document details the core principles, experimental protocols, and key data associated with this synthesis route, intended to serve as a valuable resource for professionals in research, chemical synthesis, and drug development.

Introduction to Transesterification for DDA Synthesis

Transesterification is a chemical reaction involving the exchange of the organic group of an ester with the organic group of an alcohol. In the context of this compound synthesis, this involves the reaction of 1,10-decanediol with an acrylate ester, typically a short-chain alkyl acrylate such as methyl acrylate or ethyl acrylate. The reaction is catalyzed by an acid, base, or an enzyme, and is driven to completion by the removal of the volatile alcohol byproduct (e.g., methanol or ethanol).

This approach can offer advantages over direct esterification with acrylic acid, such as milder reaction conditions and potentially higher selectivity, thereby minimizing side reactions like Michael addition.

Reaction Mechanism and Signaling Pathway

The transesterification reaction for the synthesis of this compound proceeds in a stepwise manner, where each hydroxyl group of the 1,10-decanediol reacts with an acrylate ester molecule. The general mechanism, particularly for acid or base catalysis, involves the nucleophilic attack of the alcohol on the carbonyl carbon of the ester.

Caption: Transesterification pathway for this compound synthesis.

Experimental Protocols

Two primary catalytic methods for the transesterification synthesis of DDA are presented: chemical catalysis using an organotin compound and enzymatic catalysis using an immobilized lipase.

Chemical Transesterification using an Organotin Catalyst

This protocol is adapted from established methods for the transesterification of diols with acrylates.

Materials:

-

1,10-Decanediol

-

Methyl acrylate or Ethyl acrylate

-

Dibutyltin oxide (DBTO) or another suitable organotin catalyst

-

Hydroquinone (polymerization inhibitor)

-

Toluene (solvent and azeotropic agent)

-

Sodium carbonate solution (for washing)

-

Anhydrous magnesium sulfate (for drying)

Equipment:

-

Three-neck round-bottom flask

-

Dean-Stark apparatus or a similar setup for azeotropic removal of the alcohol byproduct

-

Reflux condenser

-

Mechanical stirrer

-

Heating mantle with temperature controller

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a mechanical stirrer, a Dean-Stark trap filled with toluene, and a reflux condenser, add 1,10-decanediol, a molar excess of methyl acrylate (e.g., 2.5 to 3 molar equivalents), toluene, and a polymerization inhibitor such as hydroquinone.

-

Catalyst Addition: Add the organotin catalyst (e.g., dibutyltin oxide) to the reaction mixture. The catalyst concentration typically ranges from 0.1 to 1.0 wt% based on the reactants.

-

Reaction: Heat the mixture to reflux with vigorous stirring. The methanol or ethanol byproduct will be removed azeotropically with toluene and collected in the Dean-Stark trap. Monitor the reaction progress by observing the amount of alcohol collected. The reaction is typically continued for several hours until the theoretical amount of alcohol is collected.

-

Work-up: Cool the reaction mixture to room temperature. Wash the organic phase with an aqueous sodium carbonate solution to neutralize any acidic impurities and remove the catalyst. Subsequently, wash with water until the aqueous layer is neutral.

-

Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent and excess acrylate under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography to obtain pure this compound.

Enzymatic Transesterification using Immobilized Lipase

This protocol utilizes the commercially available immobilized lipase B from Candida antarctica (Novozym® 435), known for its efficacy in esterification and transesterification reactions.

Materials:

-

1,10-Decanediol

-

Ethyl acrylate or Vinyl acrylate (as acyl donor)

-

Novozym® 435 (immobilized Candida antarctica lipase B)

-

Anhydrous solvent (e.g., 2-methyl-2-butanol or toluene)

-

Molecular sieves (to maintain anhydrous conditions)

Equipment:

-

Shaker incubator or a round-bottom flask with magnetic stirring and a heating system

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 1,10-decanediol and the acrylate ester in an anhydrous solvent. The molar ratio of acrylate to diol is typically in excess.

-

Enzyme and Desiccant Addition: Add Novozym® 435 (typically 5-10% by weight of the substrates) and activated molecular sieves to the reaction mixture.

-

Reaction: The reaction is typically carried out at a controlled temperature, ranging from 40 to 70°C, with continuous agitation for 24 to 72 hours.

-

Enzyme Removal: After the reaction, the immobilized enzyme is removed by simple filtration and can be washed with fresh solvent to be reused.

-

Purification: The solvent and excess acrylate are removed from the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound. Further purification can be achieved by column chromatography if necessary.

Data Presentation: Reaction Parameters

The following tables summarize typical quantitative data for the transesterification synthesis of diacrylates. These values are representative and may require optimization for specific experimental setups.

Table 1: Chemical Transesterification Parameters

| Parameter | Value Range | Notes |

| Reactants | ||

| 1,10-Decanediol | 1 molar equivalent | |

| Acrylate Ester (e.g., Methyl Acrylate) | 2.2 - 4.0 molar equivalents | Excess acrylate drives the reaction to completion. |

| Catalyst | ||

| Type | Organotin compounds (e.g., DBTO) | Other catalysts like titanates can also be used. |

| Concentration | 0.1 - 1.0 wt% (of total reactants) | Higher concentrations can increase reaction rate but may lead to side products. |

| Reaction Conditions | ||

| Solvent | Toluene, Heptane | Acts as an azeotropic agent. |

| Temperature | 100 - 140 °C | Reflux temperature of the solvent. |

| Reaction Time | 4 - 12 hours | Monitored by byproduct removal. |

| Inhibitor | ||

| Type | Hydroquinone, MEHQ | Prevents polymerization of the acrylate. |

| Concentration | 200 - 1000 ppm | |

| Yield | > 85% | Dependent on reaction conditions and purification. |

Table 2: Enzymatic Transesterification Parameters

| Parameter | Value Range | Notes |

| Reactants | ||

| 1,10-Decanediol | 1 molar equivalent | |

| Acyl Donor (e.g., Ethyl Acrylate) | 2.0 - 5.0 molar equivalents | Vinyl acrylates can lead to higher conversion rates. |

| Enzyme | ||

| Type | Novozym® 435 (Immobilized CALB) | The most commonly used lipase for this reaction. |

| Concentration | 5 - 15% (w/w of substrates) | |

| Reaction Conditions | ||

| Solvent | 2-Methyl-2-butanol, Toluene | Anhydrous conditions are crucial. |

| Temperature | 40 - 70 °C | Higher temperatures can denature the enzyme. |

| Reaction Time | 24 - 96 hours | Generally longer than chemical catalysis. |

| Agitation | 150 - 250 rpm | To ensure good mixing of reactants and enzyme. |

| Yield | > 90% | Can be very high under optimized conditions. |

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for the synthesis and purification of this compound via transesterification.

Caption: General experimental workflow for DDA synthesis via transesterification.

Conclusion

The synthesis of this compound through transesterification presents a robust and controllable alternative to direct esterification. Both chemical and enzymatic catalytic routes have been shown to be effective, with the choice of method depending on the desired reaction conditions, purity requirements, and environmental considerations. The data and protocols provided in this guide serve as a foundational resource for the successful laboratory-scale synthesis of this important diacrylate monomer. Further optimization of the presented parameters may be necessary to achieve desired yields and purity for specific applications in research and development.

References

1,10-Decanediol diacrylate safety data sheet

An In-Depth Technical Guide to the Safety of 1,10-Decanediol diacrylate

This technical guide provides a comprehensive overview of the safety data for this compound (CAS No: 13048-34-5), intended for researchers, scientists, and professionals in drug development and polymer science. The document summarizes key safety information, handling procedures, and hazard classifications based on available Safety Data Sheets (SDS).

Chemical Identification and Properties

This compound is a diacrylate monomer used as a cross-linking agent in polymer formulations, valued for its ability to impart flexibility, toughness, and moisture resistance.[1][2] Its long aliphatic chain is a key feature, influencing its physical properties and performance in materials such as dental composites, coatings, and adhesives.[1][2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 13048-34-5 | [3] |

| Molecular Formula | C₁₆H₂₆O₄ | [3] |

| Molecular Weight | 282.38 g/mol | [3] |

| Appearance | Colorless to clear yellowish liquid | [4][5] |

| Purity | Typically >90.0% (GC) | [1][5] |

| Density | 0.98 g/mL | [3] |

| Boiling Point | >200 °C at 1013 hPa; 180-181 °C at 1-2 Torr | [3][4] |

| Melting/Freezing Point | 2.1 - 30.7 °C | [4] |

| Flash Point | >110 °C | [3] |

| Refractive Index | 1.4570 - 1.4620 | [3] |

| Solubility | Insoluble in water |[6] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards include skin and eye irritation, the potential to cause allergic skin reactions, and significant toxicity to aquatic life.[1][7][8][9]

Table 2: GHS Hazard Statement Summary

| Hazard Class | GHS Category | Hazard Statement | Prevalence |

|---|---|---|---|

| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation | 55.56% |

| Serious Eye Damage/Irritation | 2 | H319: Causes serious eye irritation | 55.56% |

| Skin Sensitization | 1 / 1B | H317: May cause an allergic skin reaction | 44.44% |

| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation | 22.22% |

| Hazardous to the Aquatic Environment, Acute | 1 | H400: Very toxic to aquatic life | 44.44% |

| Hazardous to the Aquatic Environment, Chronic | 1 | H410: Very toxic to aquatic life with long lasting effects | 44.44% |

| Hazardous to the Aquatic Environment, Chronic | 2 | H411: Toxic to aquatic life with long lasting effects | 22.22% |

Prevalence data is aggregated from notifications to the ECHA C&L Inventory.[1]

Safety Protocols and Procedures

Adherence to strict safety protocols is mandatory when handling this compound to minimize exposure and environmental contamination.

First Aid Measures

Experimental protocols for first aid are based on immediate response to exposure.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[6] Seek immediate medical attention.[10]

-

Skin Contact: Remove all contaminated clothing and shoes immediately.[6] Wash off with soap and plenty of water.[6][8] If skin irritation or a rash occurs, get medical help.[8]

-

Inhalation: Move the victim to fresh air.[8] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[8]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[8] Never give anything by mouth to an unconscious person and call a doctor or Poison Control Center.[8]

Personal Protective Equipment (PPE)

A comprehensive PPE protocol is required to prevent contact.

Table 3: Required Personal Protective Equipment

| PPE Category | Recommended Equipment | Standard/Specification | Purpose |

|---|---|---|---|

| Eye/Face Protection | Tightly fitting safety goggles or chemical safety glasses. | EN 166 (EU) or NIOSH (US) approved. | To protect against splashes.[4][11] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). Lab coat or impervious clothing. | EN 374 (EU). Inspect prior to use. | To prevent direct skin contact.[4][11] |

| Respiratory Protection | Use only in a well-ventilated area, preferably a chemical fume hood. If exposure limits are exceeded or irritation is experienced, use a full-face respirator. | NIOSH/MSHA or EN 149 approved. | To prevent inhalation of vapors or aerosols.[4][11] |

Handling, Storage, and Disposal

The following workflow outlines the necessary steps for safe management of this compound in a laboratory setting.

-

Handling: Handle in a well-ventilated place, preferably a chemical fume hood.[4] Avoid contact with skin and eyes and prevent the formation of aerosols.[4] Use non-sparking, explosion-proof equipment.[4]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[4] Keep away from heat, light, and incompatible materials such as oxidizing agents, acids, and polymerization initiators.[9][12] Storage temperatures below 15°C are recommended to maintain stabilizer effectiveness.[1]

-

Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws.[8] The material may be sent to a licensed chemical destruction plant or be disposed of via controlled incineration.[11] Do not allow the material to enter drains or sewer systems.[6][11]

Accidental Release Measures

The protocol for managing spills involves containment, collection, and decontamination.

-

Ensure Personal Protection: Wear all necessary PPE as outlined in Table 3.

-

Ventilate Area: Ensure adequate ventilation and remove all sources of ignition.[13]

-

Contain Spill: Cover drains to prevent environmental release.[14]

-

Absorb and Collect: Collect the spill with a suitable absorbent material (e.g., Chemizorb®).[9][14] Place the absorbed material into a suitable, closed container for disposal.[10]

-

Clean Area: Decontaminate the affected area thoroughly.

Stability and Reactivity

-

Reactivity: The product can undergo polymerization when exposed to heat, light, or polymerization initiators like peroxides.[9] On intense heating, it can form explosive mixtures with air.[14]

-

Chemical Stability: The chemical is stable under standard ambient conditions (room temperature) when properly stored with stabilizers.[14]

-

Conditions to Avoid: Avoid heat, exposure to light, and exposure to air.[9]

-

Incompatible Materials: Incompatible with oxidizing agents, acid chlorides, acid anhydrides, chloroformates, and reducing agents.[12]

Toxicological and Ecological Information

-

Toxicological Effects: The primary toxicological concerns are irritation and sensitization. It causes skin and serious eye irritation.[1] It may also cause an allergic skin reaction and respiratory tract irritation.[1][10] The toxicological properties of the substance have not been fully investigated.[10]

-

Ecological Hazards: this compound is classified as very toxic to aquatic life, with long-lasting effects.[1][8] It should not be released into the environment, and spills must be collected.[8][9] Due to its low water solubility, it is not likely to be mobile in the environment.[6]

References

- 1. Buy this compound | 13048-34-5 [smolecule.com]

- 2. polysciences.com [polysciences.com]

- 3. echemi.com [echemi.com]

- 4. echemi.com [echemi.com]

- 5. 1,10-Bis(acryloyloxy)decane | 13048-34-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. fishersci.com [fishersci.com]

- 7. CAS # 13048-34-5, this compound, 1,10-Bis(acryloyloxy)decane - chemBlink [chemblink.com]

- 8. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 13048-34-5 Name: 1,10-decanediyl diacrylate [xixisys.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. benchchem.com [benchchem.com]

- 12. 1,10-Decanediol | 112-47-0 [chemicalbook.com]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

Navigating the Formulation Landscape: A Technical Guide to the Solubility of 1,10-Decanediol Diacrylate in Organic Solvents

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 1,10-Decanediol diacrylate (DDA), a key monomer in various polymer and formulation applications. Aimed at researchers, scientists, and professionals in drug development and material science, this document compiles available solubility data, outlines a detailed experimental protocol for solubility determination, and presents a visual workflow to guide laboratory practices.

Core Topic: Solubility Profile of this compound

This compound is a difunctional acrylate monomer utilized in the synthesis of polymers for a range of applications, from dental resins to coatings and adhesives. Its solubility in organic solvents is a critical parameter for formulation development, influencing reaction kinetics, processability, and the final properties of the material.

Quantitative Solubility Data

Precise quantitative solubility data for this compound in a wide array of organic solvents is not extensively documented in publicly available literature. However, based on chemical principles and data for structurally similar long-chain aliphatic diacrylates, the following table provides an estimated solubility profile. It is important to note that these values should be considered as qualitative or semi-quantitative estimates, and experimental verification is highly recommended.

| Solvent | Chemical Class | Estimated Solubility (at 25°C) | Notes |

| Water | Protic, Polar | Insoluble (3.09 mg/L) | Experimentally determined value. |

| Ethanol | Protic, Polar | Soluble / Miscible | Generally good solubility is expected for alcohols.[1][2][3] |

| Methanol | Protic, Polar | Soluble / Miscible | Similar to ethanol, good solubility is anticipated. |

| Acetone | Aprotic, Polar | Soluble / Miscible | Ketones are generally good solvents for acrylates. |

| Tetrahydrofuran (THF) | Aprotic, Polar | Soluble / Miscible | Ethers are often used as solvents for polymerization. |

| Ethyl Acetate | Aprotic, Polar | Soluble / Miscible | Esters are typically effective solvents for acrylates. |

| Toluene | Aprotic, Nonpolar | Soluble / Miscible | Aromatic hydrocarbons are expected to be good solvents. |

| Dichloromethane | Aprotic, Polar | Soluble / Miscible | Halogenated solvents often exhibit good solvency. |

| Hexane | Aprotic, Nonpolar | Sparingly Soluble / Insoluble | Aliphatic hydrocarbons are generally poor solvents. |

| Petroleum Ether | Aprotic, Nonpolar | Insoluble | Consistent with insolubility in nonpolar aliphatic hydrocarbons.[1][3] |

Note: "Soluble / Miscible" indicates that high solubility or complete miscibility is expected based on the principle of "like dissolves like." Experimental determination is necessary for precise quantitative values.

Experimental Protocol for Solubility Determination

The following protocol is a generalized method adapted from the principles outlined in OECD Test Guideline 105 for determining the solubility of substances.[4][5][6][7][8][9][10] This procedure can be applied to determine the solubility of this compound in various organic solvents.

Objective:

To determine the saturation concentration of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Analytical balance (accurate to ±0.1 mg)

-

Temperature-controlled shaker or incubator

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent and analyte)

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Flame Ionization Detector (GC-FID), High-Performance Liquid Chromatography (HPLC))

Procedure:

-

Preparation of a Saturated Solution (Flask Method): a. Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap flask. The excess solid should be clearly visible. b. Place the flask in a temperature-controlled shaker set to the desired temperature (e.g., 25°C ± 0.5°C). c. Agitate the mixture for a sufficient period to reach equilibrium. A preliminary test is recommended to determine the time to equilibrium (e.g., agitate for 24, 48, and 72 hours and measure the concentration at each time point). Equilibrium is reached when the concentration no longer increases. d. After reaching equilibrium, allow the solution to stand at the constant temperature to allow the undissolved solid to settle.

-

Sample Preparation: a. Carefully withdraw an aliquot of the supernatant using a pipette. b. To separate any remaining undissolved microparticles, either centrifuge the aliquot at a high speed or filter it through a syringe filter that is pre-equilibrated with the saturated solution to prevent loss of the analyte due to adsorption.

-

Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same organic solvent. b. Analyze the standard solutions using a suitable analytical method (e.g., GC-FID or HPLC) to generate a calibration curve. c. Analyze the filtered supernatant from the saturated solution under the same analytical conditions. d. Determine the concentration of this compound in the sample by comparing its response to the calibration curve.

-

Data Reporting: a. The solubility should be reported in grams per 100 mL of solvent ( g/100 mL) or milligrams per liter (mg/L). b. The temperature at which the solubility was determined must be reported. c. The analytical method used for quantification should be specified.

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

References

- 1. 1,10-Decanediol, 97% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 1,10-Decanediol | 112-47-0 [chemicalbook.com]

- 3. 1,10-Decanediol, 97% | Fisher Scientific [fishersci.ca]

- 4. oecd.org [oecd.org]

- 5. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google Books [books.google.com]

- 6. oecd.org [oecd.org]

- 7. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 8. filab.fr [filab.fr]

- 9. laboratuar.com [laboratuar.com]

- 10. Water Solubility | Scymaris [scymaris.com]

An In-depth Technical Guide to 1,10-Decanediol Diacrylate: Core Physical and Chemical Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,10-Decanediol diacrylate (DDDA) is a difunctional acrylate monomer that serves as a crucial building block in the synthesis of a wide array of polymers with tailored properties. Its long, flexible ten-carbon aliphatic chain imparts a unique combination of hydrophobicity, low shrinkage, and mechanical resilience to the resulting polymeric networks. These characteristics make it a valuable component in the formulation of biomaterials, including dental composites, hydrogels for tissue engineering and drug delivery, as well as in industrial applications such as coatings, adhesives, and 3D printing resins.[1] This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, detailed experimental protocols for its characterization, and an examination of its polymerization behavior.

Chemical Identity and Structure

-

IUPAC Name: 10-prop-2-enoyloxydecyl prop-2-enoate

-

Synonyms: Decamethylene glycol diacrylate

-

CAS Number: 13048-34-5[1]

-

Molecular Formula: C₁₆H₂₆O₄[2]

-

Molecular Weight: 282.38 g/mol [2]

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 10-prop-2-enoyloxydecyl prop-2-enoate |

| Synonyms | Decamethylene glycol diacrylate |

| CAS Number | 13048-34-5[1] |

| Molecular Formula | C₁₆H₂₆O₄[2] |

| Molecular Weight | 282.38 g/mol [2] |

| InChI | InChI=1S/C16H26O4/c1-3-15(17)19-13-11-9-7-5-6-8-10-12-14-20-16(18)4-2/h3-4H,1-2,5-14H2 |

| InChI Key | RHNJVKIVSXGYBD-UHFFFAOYSA-N |

| Canonical SMILES | C=CC(=O)OCCCCCCCCCCOC(=O)C=C |

Physical Properties

This compound is a clear, viscous liquid at room temperature.[1] Its physical properties are summarized in the table below.

Table 2: Physical Properties of this compound

| Property | Value | Conditions |

| Appearance | Colorless to almost colorless clear liquid | Ambient |

| Density | 0.98 g/cm³ | 25 °C |

| Refractive Index | 1.4570 - 1.4620 | 25 °C, 589 nm[3] |

| Viscosity | ~10 mPa·s | 25 °C |

| Boiling Point | 180-181 °C | 1-2 Torr |

| Flash Point | >110 °C | Closed cup[3] |

| Water Solubility | 3.09 mg/L | 20.28 °C[3] |

| logP (o/w) | 5 | 55 °C[3] |

Chemical Properties and Reactivity

The chemical behavior of this compound is dominated by its two terminal acrylate groups, which are susceptible to free-radical polymerization. This bifunctionality allows it to act as a crosslinker, forming three-dimensional polymer networks.

-

Polymerization: Undergoes rapid polymerization in the presence of free-radical initiators, such as photoinitiators or thermal initiators.[1] The polymerization is an exothermic process.

-

Stability: Typically supplied with inhibitors, such as hydroquinone (HQ) or the monomethyl ether of hydroquinone (MEHQ), to prevent spontaneous polymerization during storage.[4] It should be stored in a cool, dark place with an air headspace, as oxygen is required for the inhibitor to be effective.

-

Hazards: Can cause skin and eye irritation, and may cause an allergic skin reaction.[1] It is a combustible liquid.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis involves the esterification of 1,10-decanediol with acrylic acid.

Materials:

-

1,10-Decanediol

-

Acrylic acid

-

p-Toluenesulfonic acid (catalyst)

-

Hydroquinone (inhibitor)

-

Toluene (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate

-

Round-bottom flask, Dean-Stark apparatus, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, rotary evaporator.

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and reflux condenser, add 1,10-decanediol, a 2.5-molar excess of acrylic acid, p-toluenesulfonic acid (2% by weight of the diol), and a small amount of hydroquinone.

-

Add toluene as the azeotropic solvent.

-

Heat the mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by measuring the amount of water collected. The reaction is complete when the theoretical amount of water has been collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic phase with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and remove excess acrylic acid.

-

Wash with brine and then dry the organic phase over anhydrous magnesium sulfate.

-

Filter the mixture and remove the toluene under reduced pressure using a rotary evaporator to yield the crude this compound.

-

Purify the product by column chromatography on silica gel if necessary.

Determination of Physical Properties

4.2.1. Viscosity Measurement

Apparatus: Brookfield DV-E Viscometer or similar rotational viscometer.

Procedure:

-

Equilibrate the this compound sample to the desired temperature (e.g., 25 °C) in a water bath.

-

Select an appropriate spindle and rotational speed to obtain a torque reading between 10% and 90% of the instrument's full-scale range. For a low-viscosity liquid like DDDA, a small spindle (e.g., LV-1 or LV-2) and a range of speeds should be tested.

-

Immerse the spindle in the sample up to the immersion mark.

-

Allow the spindle to rotate for a sufficient time for the reading to stabilize.

-

Record the viscosity reading in mPa·s.

4.2.2. Density Measurement

Apparatus: Pycnometer (specific gravity bottle) of a known volume, analytical balance.

Procedure:

-

Clean and dry the pycnometer and weigh it accurately (m₁).

-

Fill the pycnometer with distilled water and place it in a thermostat at a specific temperature (e.g., 25 °C) until it reaches thermal equilibrium.

-

Adjust the water level to the mark, dry the outside of the pycnometer, and weigh it (m₂).

-

Empty and dry the pycnometer. Fill it with the this compound sample and repeat step 3 to get the weight (m₃).

-

Calculate the density (ρ) using the formula: ρ_sample = [(m₃ - m₁) / (m₂ - m₁)] * ρ_water, where ρ_water is the density of water at the measurement temperature.

4.2.3. Refractive Index Measurement